molecular formula C11H7Cl3N2 B3104229 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine CAS No. 146532-97-0

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine

Cat. No. B3104229
CAS RN: 146532-97-0
M. Wt: 273.5 g/mol
InChI Key: VFIRWLYURJFIIX-UHFFFAOYSA-N
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Description

“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is a chemical compound with the molecular formula C10H5Cl3N2 . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” involves a reaction of 6.50 g of 4,6-dichloro-5-(4-chlorophenyl)-pyrimidine and 9.43 g of 2-phenyl-ethenesulfonamide potassium salt in 50 ml of DMSO and 4.4 ml of diisopropyl-ethylamine . The mixture is stirred at room temperature for 65 hours, then diluted with water and diethyl ether . The suspension is acidified by adding citric acid monohydrate and stirring is continued at 5°C for 30 minutes . The precipitate is collected, washed with water, and the crude product is crystallized from 2-propanol at 2-3°C .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is represented by the InChI Key: ClC1=NC=NC(=C1C1C=CC(=CC=1)Cl)Cl . The molecular weight of the compound is 259.52 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” include a molecular weight of 259.52 g/mol . The compound is stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis of JAK Inhibitors

This compound is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Building Block in Drug Synthesis

The compound serves as a practical building block in the synthesis of many JAK inhibitors . Several JAK inhibitors have a common pyrrolo [2,3- d ]pyrimidine core . Thus, 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Improved Synthesis Procedures

An improved seven-step synthesis of 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine building block .

Synthesis from 4(1H)-Pyrimidinone

The compound can be synthesized from 4(1H)-Pyrimidinone . This provides an alternative method for producing the compound, which can be useful in various research and industrial applications.

Safety and Hazards

“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is classified as a hazardous material . It has a hazard class of 6.1 and is associated with several precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The compound has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIRWLYURJFIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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